Cas no 2228788-83-6 (1-(7-chloroquinolin-8-yl)prop-2-en-1-one)

1-(7-Chloroquinolin-8-yl)prop-2-en-1-one is a quinoline-based organic compound featuring a chlorinated quinoline core conjugated with a propenone moiety. This structure imparts reactivity suitable for applications in pharmaceutical intermediates and organic synthesis, particularly in the construction of heterocyclic frameworks. The presence of the 7-chloro substituent enhances electrophilic character, while the α,β-unsaturated ketone group offers versatility as a Michael acceptor or cross-coupling precursor. Its well-defined molecular architecture facilitates controlled functionalization, making it valuable for medicinal chemistry research and the development of bioactive molecules. The compound's stability under standard conditions ensures consistent handling in synthetic workflows.
1-(7-chloroquinolin-8-yl)prop-2-en-1-one structure
2228788-83-6 structure
Product name:1-(7-chloroquinolin-8-yl)prop-2-en-1-one
CAS No:2228788-83-6
MF:C12H8ClNO
Molecular Weight:217.651021957397
CID:6478957
PubChem ID:165648857

1-(7-chloroquinolin-8-yl)prop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • 1-(7-chloroquinolin-8-yl)prop-2-en-1-one
    • EN300-1994360
    • 2228788-83-6
    • インチ: 1S/C12H8ClNO/c1-2-10(15)11-9(13)6-5-8-4-3-7-14-12(8)11/h2-7H,1H2
    • InChIKey: AXKYVTHHZFUZLX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=CC=CN=C2C=1C(C=C)=O

計算された属性

  • 精确分子量: 217.0294416g/mol
  • 同位素质量: 217.0294416g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 266
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.1
  • トポロジー分子極性表面積: 30Ų

1-(7-chloroquinolin-8-yl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1994360-5.0g
1-(7-chloroquinolin-8-yl)prop-2-en-1-one
2228788-83-6
5g
$5179.0 2023-06-02
Enamine
EN300-1994360-1g
1-(7-chloroquinolin-8-yl)prop-2-en-1-one
2228788-83-6
1g
$1785.0 2023-09-16
Enamine
EN300-1994360-10g
1-(7-chloroquinolin-8-yl)prop-2-en-1-one
2228788-83-6
10g
$7681.0 2023-09-16
Enamine
EN300-1994360-10.0g
1-(7-chloroquinolin-8-yl)prop-2-en-1-one
2228788-83-6
10g
$7681.0 2023-06-02
Enamine
EN300-1994360-5g
1-(7-chloroquinolin-8-yl)prop-2-en-1-one
2228788-83-6
5g
$5179.0 2023-09-16
Enamine
EN300-1994360-0.5g
1-(7-chloroquinolin-8-yl)prop-2-en-1-one
2228788-83-6
0.5g
$1714.0 2023-09-16
Enamine
EN300-1994360-0.05g
1-(7-chloroquinolin-8-yl)prop-2-en-1-one
2228788-83-6
0.05g
$1500.0 2023-09-16
Enamine
EN300-1994360-1.0g
1-(7-chloroquinolin-8-yl)prop-2-en-1-one
2228788-83-6
1g
$1785.0 2023-06-02
Enamine
EN300-1994360-0.1g
1-(7-chloroquinolin-8-yl)prop-2-en-1-one
2228788-83-6
0.1g
$1572.0 2023-09-16
Enamine
EN300-1994360-2.5g
1-(7-chloroquinolin-8-yl)prop-2-en-1-one
2228788-83-6
2.5g
$3501.0 2023-09-16

1-(7-chloroquinolin-8-yl)prop-2-en-1-one 関連文献

1-(7-chloroquinolin-8-yl)prop-2-en-1-oneに関する追加情報

Comprehensive Overview of 1-(7-chloroquinolin-8-yl)prop-2-en-1-one (CAS No. 2228788-83-6)

1-(7-chloroquinolin-8-yl)prop-2-en-1-one (CAS No. 2228788-83-6) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields. This compound, which belongs to the quinoline family, features a 7-chloroquinoline moiety linked to a prop-2-en-1-one group, making it a subject of interest for researchers and industry professionals alike. Its molecular formula, C12H8ClNO, and distinct properties have led to its exploration in areas such as pharmaceuticals, agrochemicals, and material science.

The growing interest in 1-(7-chloroquinolin-8-yl)prop-2-en-1-one can be attributed to its potential role in the development of novel therapeutic agents. Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the context of antimicrobial and anti-inflammatory applications. With the rise of antibiotic resistance and the need for new treatment options, compounds like CAS No. 2228788-83-6 are being closely examined for their bioactive properties. Additionally, its structural versatility allows for further modifications, enabling researchers to tailor its properties for specific applications.

In the agrochemical sector, 1-(7-chloroquinolin-8-yl)prop-2-en-1-one has shown promise as a potential intermediate for the synthesis of pesticides and herbicides. The increasing demand for sustainable and efficient crop protection solutions has driven the exploration of new chemical entities, and this compound's unique structure offers a valuable starting point for innovation. Its chloroquinoline core is particularly noteworthy, as similar structures have demonstrated efficacy in targeting pests while minimizing environmental impact.

From a material science perspective, CAS No. 2228788-83-6 is being investigated for its potential use in the development of advanced polymers and coatings. The compound's ability to participate in polymerization reactions, coupled with its aromatic stability, makes it a candidate for creating high-performance materials. Researchers are particularly interested in its potential to enhance the durability and thermal stability of synthetic polymers, which could have implications for industries ranging from automotive to electronics.

The synthesis of 1-(7-chloroquinolin-8-yl)prop-2-en-1-one typically involves multi-step organic reactions, including condensation and halogenation processes. Recent advancements in green chemistry have also explored more sustainable routes for its production, aligning with the global push toward environmentally friendly manufacturing practices. These developments are crucial for scaling up production while reducing the ecological footprint of chemical synthesis.

In the context of current trends, the compound's relevance extends to the broader discussion of heterocyclic chemistry and its applications. As the scientific community continues to explore the potential of quinoline-based compounds, CAS No. 2228788-83-6 stands out as a versatile building block for further research. Its compatibility with modern computational chemistry tools also allows for in silico modeling, enabling researchers to predict its behavior and optimize its properties before experimental validation.

For those seeking more information about 1-(7-chloroquinolin-8-yl)prop-2-en-1-one, common queries include its solubility, stability under various conditions, and potential synthetic routes. Addressing these questions, the compound exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, while being less soluble in water. Its stability is generally maintained under inert atmospheres, though prolonged exposure to light or moisture should be avoided to prevent degradation.

In summary, 1-(7-chloroquinolin-8-yl)prop-2-en-1-one (CAS No. 2228788-83-6) represents a compelling area of study with multifaceted applications. Its unique chemical profile, combined with the growing demand for innovative solutions in pharmaceuticals, agrochemicals, and materials, positions it as a compound of significant interest. As research progresses, its potential to contribute to advancements in these fields will likely continue to expand, making it a key focus for scientists and industry professionals worldwide.

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